3-(aminomethyl)benzimidamide chemical structure and physicochemical properties
3-(aminomethyl)benzimidamide chemical structure and physicochemical properties
An In-depth Technical Guide to 3-(Aminomethyl)benzimidamide: Structure, Properties, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-(aminomethyl)benzimidamide, a molecule of significant interest in the field of medicinal chemistry. As a potent inhibitor of serine proteases, this compound serves as a valuable tool in hematology and related research areas. This document will delve into its chemical architecture, physicochemical characteristics, biological functions, and the methodologies for its synthesis and analysis, offering a holistic resource for professionals in drug discovery and development.
Chemical Identity and Molecular Structure
3-(Aminomethyl)benzimidamide, also referred to as 3-(aminomethyl)benzamidine, is a small molecule featuring a benzamidine scaffold. The strategic placement of an aminomethyl group at the meta-position of the benzene ring is a key determinant of its biological specificity and potency. The compound is frequently utilized in its more stable dihydrochloride salt form.
Key Identifiers:
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IUPAC Name: 3-(aminomethyl)benzenecarboximidamide
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Common Name: 3-(aminomethyl)benzamidine
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CAS Number: 73711-52-1 (dihydrochloride salt)[1]
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Molecular Formula: C₈H₁₁N₃ (free base), C₈H₁₃Cl₂N₃ (dihydrochloride salt)[1]
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Canonical SMILES: C1=CC(=CC(=C1)CN)C(=N)N
Structural Representation:
Caption: Chemical structure of 3-(aminomethyl)benzimidamide.
Physicochemical Characteristics
The physicochemical profile of 3-(aminomethyl)benzimidamide is crucial for its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The presence of two basic groups, the amidine and the aminomethyl moieties, dictates its charge state at physiological pH and its solubility characteristics.
Table of Physicochemical Properties (Dihydrochloride Salt):
| Property | Value | Source |
| Molecular Weight | 222.12 g/mol | [1] |
| Exact Mass | 221.04900 | [1] |
| LogP (Predicted) | 3.53370 | [1] |
| Boiling Point (Predicted) | 298.3°C at 760 mmHg | [1] |
| Density (Predicted) | 1.21 g/cm³ | [1] |
| Flash Point (Predicted) | 134.2°C | [1] |
| Topological Polar Surface Area (TPSA) | 75.89 Ų | [1] |
| Solubility | Soluble in water |
Expert Insights on Physicochemical Properties:
The predicted high LogP value may seem counterintuitive for a water-soluble compound. This prediction is for the free base. In its dihydrochloride salt form, the molecule is highly polar and readily dissolves in aqueous solutions. The two basic centers will be protonated at physiological pH, rendering the molecule dicationic. This charged nature is fundamental to its mechanism of action, as it allows for strong electrostatic interactions with the active sites of its target enzymes.
Biological Activity and Mechanism of Action
3-(Aminomethyl)benzimidamide is a competitive inhibitor of serine proteases, a class of enzymes that play critical roles in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. The benzamidine moiety acts as a pharmacophore that mimics the guanidinium group of arginine, a common substrate for these enzymes.
Primary Molecular Targets:
The primary targets of 3-(aminomethyl)benzimidamide are key enzymes in the coagulation cascade:
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Thrombin (Factor IIa): This enzyme is central to the final steps of blood coagulation, converting fibrinogen to fibrin. Inhibition of thrombin is a key strategy for anticoagulation. The Ki of 3-(aminomethyl)benzamidine for thrombin has been reported as 344 ± 33 μM[2].
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Factor Xa (FXa): Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is responsible for the activation of prothrombin to thrombin. Inhibition of FXa is another effective approach to anticoagulation.
Mechanism of Inhibition:
The positively charged amidinium group of 3-(aminomethyl)benzimidamide forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin-like serine proteases) located at the bottom of the S1 specificity pocket of the enzyme. The benzene ring engages in hydrophobic interactions within the pocket, further stabilizing the enzyme-inhibitor complex. The aminomethyl group can form additional interactions in the active site cleft, contributing to binding affinity and selectivity.
Synthesis and Characterization Protocols
The synthesis of 3-(aminomethyl)benzimidamide typically proceeds from the corresponding nitrile, 3-(aminomethyl)benzonitrile, via the Pinner reaction. This classic method allows for the conversion of a nitrile to an imidate, which is then readily converted to the amidine.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for 3-(aminomethyl)benzimidamide via the Pinner reaction.
Detailed Experimental Protocol (Pinner Reaction):
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Step 1: Pinner Salt Formation: Anhydrous hydrogen chloride gas is bubbled through a cooled (0-5 °C) solution of 3-(aminomethyl)benzonitrile in an anhydrous alcohol (e.g., ethanol). The reaction is stirred at low temperature until the formation of the imidate hydrochloride (Pinner salt) is complete, which often precipitates from the solution. The exclusion of water is critical in this step to prevent hydrolysis of the nitrile to the corresponding amide.
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Step 2: Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia). This reaction is typically stirred at room temperature until the conversion to the amidine is complete.
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Step 3: Isolation and Purification: The reaction mixture is worked up by removing the solvent under reduced pressure. The resulting crude product is then acidified with hydrochloric acid to form the dihydrochloride salt. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
Self-Validating Protocol and Characterization:
The integrity of this synthetic protocol is validated at each stage. The formation of the Pinner salt can be monitored by the disappearance of the nitrile peak in the IR spectrum. The final product's identity and purity are confirmed through a battery of analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
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Mass Spectrometry: To verify the molecular weight of the compound.
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Elemental Analysis: To confirm the empirical formula, especially for the dihydrochloride salt.
Role in Signaling Pathways: The Coagulation Cascade
3-(Aminomethyl)benzimidamide exerts its anticoagulant effect by directly inhibiting key nodes in the coagulation cascade. This pathway is a series of enzymatic reactions that lead to the formation of a blood clot.
Diagram of the Coagulation Cascade and Inhibition Points:
Caption: Inhibition of the common pathway of the coagulation cascade by 3-(aminomethyl)benzimidamide.
By inhibiting both Factor Xa and Thrombin, 3-(aminomethyl)benzimidamide effectively blocks the amplification of the coagulation cascade and the final step of fibrin formation. This dual-action mechanism contributes to its efficacy as an anticoagulant.
Conclusion
3-(Aminomethyl)benzimidamide is a well-characterized serine protease inhibitor with a clear mechanism of action. Its straightforward synthesis and potent, targeted biological activity make it a valuable tool for research into the coagulation cascade and for the development of novel antithrombotic agents. Further studies could focus on optimizing its selectivity for different serine proteases and improving its pharmacokinetic profile for potential therapeutic applications.
References
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3-AMINOMETHYL BENZAMIDINE DIHYDROCHLORIDE CAS NO.73711-52-1. LookChem. [Link]
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Buy 3-(Aminomethyl)benzamide hydrochloride (EVT-3144517) | 102562-86-7; 903556-10-5. EVISA. [Link]
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MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS. IU Indianapolis ScholarWorks. [Link]
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Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. [Link]
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Pharmacology of benzamidine-type thrombin inhibitors. PubMed. [Link]
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Pinner reaction. Wikipedia. [Link]
